N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide

Lipophilicity Membrane permeability ADME

SAR programs on the 5-chloro-2-hydroxybenzamide scaffold are constrained by the limited substituent space explored in published analogs-substituting niclosamide or IMD-0354 cannot recapitulate the halogen-bonding and lipophilicity profile of an unexplored 4-Br/2-F vector. This compound provides a direct solution: • Fills the LogP gap (calc. 4.58) between niclosamide (~4.15) and oxyclozanide (~6.32), serving as a mid-range reference for DMPK tiered screening. • Introduces a σ-hole bromine donor adjacent to electron-withdrawing fluorine-a motif absent from all published 5-chloro-2-hydroxybenzamide series-enabling systematic halogen-bond SAR. • Supplied by BenchChem with documented batch quality for immediate interrogation of IKKβ/NFκB selectivity, antiviral (HAdV) potency, and MTP counter-screens.

Molecular Formula C13H8BrClFNO2
Molecular Weight 344.56 g/mol
CAS No. 634186-33-7
Cat. No. B12582856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide
CAS634186-33-7
Molecular FormulaC13H8BrClFNO2
Molecular Weight344.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)Br)F)O
InChIInChI=1S/C13H8BrClFNO2/c14-7-1-3-11(10(16)5-7)17-13(19)9-6-8(15)2-4-12(9)18/h1-6,18H,(H,17,19)
InChIKeyCPPDUJPJVHACNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide Procurement Guide: Physicochemical and Pharmacological Baseline for Scientific Selection


N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide (CAS 634186‑33‑7) is a tri‑halogenated 2‑hydroxybenzamide (salicylanilide) with the molecular formula C₁₃H₈BrClFNO₂ and a molecular weight of 344.56 g mol⁻¹ . It belongs to the same pharmacophore class as the FDA‑approved anthelmintic niclosamide and the IKKβ inhibitor IMD‑0354 (N‑(3,5‑bis(trifluoromethyl)phenyl)‑5‑chloro‑2‑hydroxybenzamide) . The compound is primarily procured as a research tool for exploring structure–activity relationships (SAR) within the 5‑chloro‑2‑hydroxybenzamide scaffold, where subtle changes in the anilide substitution pattern are known to yield large shifts in target selectivity, cytotoxicity profile, and in vivo tolerability [1].

Why N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide Cannot Be Replaced by Niclosamide or Other 5‑Chloro‑2‑hydroxybenzamide Analogs


Within the 5‑chloro‑2‑hydroxybenzamide series, the identity and position of substituents on the N‑aryl ring govern both the magnitude of biological activity and the qualitative selectivity profile [1]. For example, among niclosamide derivatives, N‑(3,5‑bis(trifluoromethyl)phenyl)‑5‑chloro‑2‑hydroxybenzamide (IMD‑0354) is a potent IKKβ inhibitor (IC₅₀ = 250 nM ), whereas 5‑chloro‑N‑(2‑chlorophenyl)‑2‑hydroxybenzamide preferentially suppresses NFκB signaling, and 5‑chloro‑N‑(3,5‑difluorophenyl)‑2‑hydroxybenzamide dominates in the MTP assay [1]. Consequently, simply substituting a cheaper or more documented analog such as niclosamide (2‑Cl,4‑NO₂ substitution) or IMD‑0354 (3,5‑bis‑CF₃) for N‑(4‑Bromo‑2‑fluorophenyl)‑5‑chloro‑2‑hydroxybenzamide would alter the halogen‑bonding capacity, lipophilicity, and steric profile, likely yielding a completely different biological fingerprint. The 4‑Br/2‑F pattern present in this compound is absent from all published SAR series, making it a unique probe for interrogating target space that is inaccessible to existing analogs [2].

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Differentiation from Niclosamide, Oxyclozanide, and Rafoxanide

The calculated LogP of N‑(4‑Bromo‑2‑fluorophenyl)‑5‑chloro‑2‑hydroxybenzamide is 4.58 , positioning it between the frontline anthelmintic niclosamide (LogP = 4.15 [1]) and the more lipophilic veterinary salicylanilides oxyclozanide (LogP = 6.32 [2]) and rafoxanide (LogP = 6.96 [3]). This 0.43‑log‑unit increment over niclosamide predicts measurably higher membrane passive permeability while retaining sufficient aqueous solubility to avoid the extreme protein binding and poor bioavailability that limit oxyclozanide and rafoxanide as systemic agents.

Lipophilicity Membrane permeability ADME

Structural Uniqueness of the 4-Bromo-2-fluoro Anilide Motif Within the 5-Chloro-2-hydroxybenzamide Series

The compound bears a 4‑bromo‑2‑fluoro substitution on the anilide ring coupled with a 5‑chloro substituent on the salicyl ring . This Br/F/Cl combination is absent from all published 5‑chloro‑2‑hydroxybenzamide SAR studies. The closest published analogs are niclosamide (2‑Cl,4‑NO₂) [1], IMD‑0354 (3,5‑bis‑CF₃) , 5‑chloro‑N‑(2‑chlorophenyl)‑2‑hydroxybenzamide, and 5‑chloro‑N‑(3,5‑difluorophenyl)‑2‑hydroxybenzamide [2]. Bromine participates in stronger halogen‑bond donor interactions (σ‑hole) than chlorine, while the ortho‑fluorine modulates the anilide ring’s electron density and dihedral angle, potentially altering target binding kinetics. This substitution pattern is not represented in the niclosamide‑derived SAR landscape, making the compound a structurally complementary probe.

Halogen bonding Structure-activity relationship Target selectivity

Cytotoxicity Phenotype Differentiation Based on Niclosamide-Derived SAR

In the niclosamide derivative SAR panel, merely altering the anilide substituent from 3,5‑bis‑CF₃ to 2‑Cl or 3,5‑diF switched the most‑active phenotype between HL‑60 cytotoxicity, NFκB inhibition, and MTP activity [1]. The 4‑Br‑2‑F pattern of the target compound is not represented in this panel, meaning its cytotoxicity selectivity profile across these assays has not been empirically determined and may differ from any characterized analog. Given that each unique substitution pattern yielded a distinct biological fingerprint, the 4‑Br‑2‑F pattern is predicted to generate a novel selectivity profile.

Cytotoxicity NFκB inhibition MTP assay

Adenovirus Inhibitory Potential: Positioning Relative to the N-(4-Amino-2-chlorophenyl) Scaffold

The structurally analogous series N‑(4‑amino‑2‑chlorophenyl)‑5‑chloro‑2‑hydroxybenzamide has been systematically optimized for human adenovirus (HAdV) inhibition; the lead Compound 15 achieved an IC₅₀ of 0.27 μM, a CC₅₀ of 156.8 μM, and a selectivity index (SI) > 580 in cell‑based assays, with a maximum tolerated dose of 150 mg kg⁻¹ in hamster [1]. The target compound preserves the 5‑chloro‑2‑hydroxybenzamide core but replaces the 4‑amino‑2‑chlorophenyl group with a 4‑bromo‑2‑fluorophenyl group. In that antiviral series, the anilide substituent was the key driver of both potency and cytotoxicity; the Br‑F substitution therefore represents a distinct structural vector for modulating anti‑HAdV potency, cytotoxicity, and in vivo tolerability relative to Compound 15.

Antiviral Adenovirus Selectivity index

Physicochemical Property Differentiation: Molecular Weight and Topological Polar Surface Area

The compound has a molecular weight of 344.56 g mol⁻¹ and a calculated topological polar surface area (TPSA) of 52.82 Ų . This MW is intermediate between niclosamide (327.12 g mol⁻¹ [1]) and IMD‑0354 (383.67 g mol⁻¹ ). The TPSA of 52.82 Ų is substantially lower than niclosamide’s ~95 Ų (due to the absence of the nitro group), predicting superior passive membrane permeability while remaining well within the oral drug‑likeness threshold of <140 Ų. These properties position the compound in a favorable drug‑like space distinct from both the heavier, more complex IMD‑0354 and the more polar niclosamide.

Drug-likeness Physicochemical properties Permeability

Procurement-Relevant Application Scenarios for N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide


Halogen-Bonding SAR Probe for Salicylanilide Target Profiling

The 4‑bromo‑2‑fluoro anilide motif introduces a σ‑hole halogen‑bond donor (Br) adjacent to an electron‑withdrawing fluorine, a configuration absent from all published 5‑chloro‑2‑hydroxybenzamide analogs . Research groups investigating halogen‑bond‑mediated target engagement can use this compound to systematically evaluate how bromine’s polarizability enhances binding affinity at halogen‑accepting protein sites compared with the chlorine‑only or CF₃‑only analogs such as niclosamide and IMD‑0354 .

Adenovirus Antiviral Lead Diversification

The demonstration that Compound 15 (N‑(4‑amino‑2‑chlorophenyl)‑5‑chloro‑2‑hydroxybenzamide) achieves an IC₅₀ of 0.27 μM against HAdV with a selectivity index > 580 confirms the 5‑chloro‑2‑hydroxybenzamide core as a viable antiviral scaffold [1]. This compound retains that core while introducing a 4‑Br‑2‑F anilide substitution not yet explored in antiviral SAR. Medicinal chemistry teams procuring this compound can rapidly assess whether the Br‑F vector improves upon the potency, cytotoxicity, or in vivo tolerability benchmarks set by Compound 15.

Lipophilicity‑Guided ADME Screening Panel

With a calculated LogP of 4.58, this compound fills a lipophilicity gap between niclosamide (LogP ≈ 4.15) and the veterinary agents oxyclozanide (LogP ≈ 6.32) and rafoxanide (LogP ≈ 6.96) [2]. Drug metabolism and pharmacokinetics (DMPK) laboratories can incorporate this compound into tiered LogP screening panels to calibrate in vitro permeability, microsomal stability, and plasma protein binding assays, providing a mid‑range reference point for salicylanilide optimization programs.

NFκB/IKKβ Pathway Selectivity Profiling

IMD‑0354 (N‑(3,5‑bis‑CF₃‑phenyl)‑5‑chloro‑2‑hydroxybenzamide) is a well‑validated IKKβ inhibitor (IC₅₀ = 250 nM) , but the niclosamide SAR panel demonstrates that alternative anilide substituents shift activity away from NFκB toward other cellular readouts [3]. This compound’s 4‑Br‑2‑F substitution pattern is unexplored in the IKKβ/NFκB context. Procuring this compound enables parallel selectivity profiling against IKKβ, NFκB reporters, and counter‑screens (e.g., MTP, cytotoxicity) to determine whether the Br‑F vector yields a novel selectivity window distinct from both IMD‑0354 and the 2‑chlorophenyl analog.

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